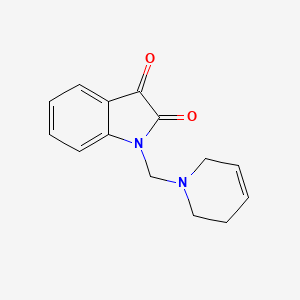
1-(3,6-dihydro-1(2H)-pyridinylmethyl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-dihydro-1(2H)-pyridinylmethyl)-1H-indole-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as DPI or rottlerin and has been extensively studied for its mechanism of action and biochemical effects.
Mechanism of Action
The mechanism of action of DPI involves the inhibition of protein kinase C (PKC) activity. PKC is a family of enzymes that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC activity by DPI results in the disruption of cellular signaling pathways, leading to the observed physiological effects.
Biochemical and Physiological Effects:
DPI has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. DPI has also been shown to exhibit anti-viral properties by inhibiting viral replication.
Advantages and Limitations for Lab Experiments
DPI has several advantages for use in lab experiments, including its high purity and well-established synthesis method. However, DPI has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on DPI, including its potential use in combination therapy for cancer treatment, its use in treating neurodegenerative diseases, and its potential as an anti-viral agent. Further research is needed to fully understand the mechanism of action of DPI and its potential therapeutic applications.
Synthesis Methods
The synthesis of DPI involves the reaction of rottlerin with sodium borohydride in the presence of acetic acid. The reaction results in the reduction of the lactone group in rottlerin to form DPI. The synthesis method has been optimized to yield high purity DPI with good yields.
Scientific Research Applications
DPI has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. DPI has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease.
properties
IUPAC Name |
1-(3,6-dihydro-2H-pyridin-1-ylmethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-11-6-2-3-7-12(11)16(14(13)18)10-15-8-4-1-5-9-15/h1-4,6-7H,5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPFLWACFPMAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-bis(4-methoxyphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4965378.png)

![2-methyl-N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4965392.png)

![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B4965407.png)
![3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4965408.png)


![3-(3-hydroxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4965420.png)
![N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide](/img/structure/B4965438.png)
![ethyl 2-acetyl-3-[(ethoxycarbonyl)amino]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate](/img/structure/B4965446.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4965448.png)
![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4965471.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B4965476.png)